Syndol - 79953-81-4

Syndol

Catalog Number: EVT-1571606
CAS Number: 79953-81-4
Molecular Formula: C55H71N8O16P
Molecular Weight: 1131.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Syndol is a specialized catalyst used primarily in the dehydration of bioethanol to produce ethylene, a critical building block in the petrochemical industry. Ethylene is produced through various methods, with Syndol being instrumental in the catalytic processes that enhance efficiency and yield. This compound plays a significant role in sustainable chemical production by facilitating the conversion of renewable resources into valuable products.

Source

Syndol is derived from various catalytic materials, including modified zeolites and metal oxides, which are optimized for specific reaction conditions. The development of Syndol catalysts has been influenced by the increasing demand for sustainable and environmentally friendly processes in chemical manufacturing.

Classification

Syndol can be classified as a heterogeneous catalyst, which means it exists in a different phase than the reactants. This classification is important for understanding its application in industrial processes, particularly in continuous flow systems where solid catalysts interact with gaseous reactants.

Synthesis Analysis

Methods

The synthesis of Syndol involves several key steps:

  1. Selection of Catalytic Material: Common materials include alumina, silica, and modified zeolites, which are chosen based on their acid-base properties and thermal stability.
  2. Modification: Catalysts are often modified using metal ions or other compounds to enhance their activity and selectivity for dehydration reactions.
  3. Characterization: The synthesized catalyst is characterized using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and surface area analysis to ensure optimal performance.

Technical Details

The synthesis process typically includes:

  • Impregnation: A method where the catalytic material is treated with a solution containing the modifying agent.
  • Calcination: Heating the catalyst at high temperatures to remove any volatile components and enhance structural integrity.
  • Activation: The final step involves treating the catalyst under reaction conditions to activate its catalytic properties.
Molecular Structure Analysis

Structure

The molecular structure of Syndol catalysts varies depending on their composition but generally features a porous framework that provides a high surface area for reactions. For instance, zeolite-based Syndol catalysts have a crystalline structure that allows for selective adsorption of ethanol molecules.

Data

  • Surface Area: Typically ranges from 200 to 800 m²/g.
  • Pore Size: Often between 0.3 to 1 nm, allowing for selective molecular sieving during reactions.
Chemical Reactions Analysis

Reactions

Syndol primarily facilitates the following reaction:

EthanolEthylene+Water\text{Ethanol}\rightarrow \text{Ethylene}+\text{Water}

This dehydration reaction is endothermic and requires careful control of temperature and pressure to maximize ethylene yield.

Technical Details

  • Reaction Conditions: Optimal temperatures are usually between 300°C to 500°C, with varying pressures depending on the reactor design.
  • Catalyst Lifespan: The stability of Syndol catalysts can be affected by deactivation mechanisms such as coking or sintering, necessitating periodic regeneration.
Mechanism of Action

Process

The mechanism by which Syndol catalyzes the dehydration of ethanol involves several steps:

  1. Adsorption: Ethanol molecules adsorb onto the active sites of the catalyst.
  2. Protonation: The hydroxyl group of ethanol is protonated, enhancing its leaving ability.
  3. Elimination: A water molecule is eliminated, resulting in the formation of ethylene.

Data

Kinetic studies indicate that the rate of reaction is influenced by factors such as:

  • Catalyst surface area
  • Temperature
  • Ethanol concentration
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white or off-white solid.
  • Melting Point: Varies based on composition but generally remains stable up to 600°C without decomposition.

Chemical Properties

  • Stability: Chemically stable under standard conditions but can degrade under high temperatures or in the presence of certain impurities.
  • Reactivity: Highly reactive towards alcohols due to its acidic sites which facilitate proton transfer during reactions.
Applications

Syndol has several scientific uses, particularly in sustainable chemistry:

  • Bioethylene Production: Used extensively in converting bioethanol into bioethylene, offering an alternative to fossil fuel-derived ethylene.
  • Catalytic Processes: Employed in various catalytic processes beyond dehydration, including oligomerization and polymerization reactions.

The use of Syndol aligns with current trends towards greener chemical processes, highlighting its significance in both industrial applications and research into sustainable materials.

Introduction to Syndol in Modern Pharmacotherapy

Syndol as a Multimodal Analgesic Formulation

Syndol's formulation integrates four pharmacologically active components that exhibit complementary mechanisms of action:

  • Paracetamol (acetaminophen): Acts centrally by inhibiting prostaglandin synthesis and modulating the serotonergic and cannabinoid systems, providing foundational analgesic and antipyretic effects [2] [8] [10].
  • Codeine phosphate: A weak opioid prodrug metabolized to morphine, providing µ-opioid receptor-mediated analgesia that enhances pain threshold modulation [4] [8].
  • Caffeine: A methylxanthine alkaloid that potentiates paracetamol's absorption and analgesic efficacy through adenosine receptor antagonism and central nervous system stimulation [2] [8] [10].
  • Doxylamine succinate: An ethanolamine-class antihistamine (in original formulation) with muscle relaxant properties that potentially modulates nociceptive signaling in tension-related pain conditions [4] [10].

Table 1: Pharmacodynamic Profile of Syndol Components

ComponentPrimary MechanismTherapeutic RoleSynergistic Partners
ParacetamolCentral COX inhibition; Endocannabinoid modulationBaseline analgesiaPotentiated by caffeine
Codeineµ-opioid receptor agonism (after conversion to morphine)Opioid-mediated analgesiaEnhanced by paracetamol's central activity
CaffeineAdenosine receptor antagonism; CNS stimulationAnalgesic potentiation; AlertnessIncreases paracetamol absorption/efficacy
Doxylamine (original)H1 receptor antagonism; Muscarinic blockadeMuscle relaxation; SedationComplements opioid effects

This multimodal approach allows Syndol to simultaneously target multiple points in the pain transduction-transmission-modulation pathway: peripheral nociceptor sensitization (paracetamol), central pain transmission (codeine), neuromuscular tension (doxylamine), and secondary potentiation mechanisms (caffeine). Clinical evidence supports that such rationally designed combinations provide superior analgesia compared to equianalgesic doses of individual components, particularly for complex pain conditions like tension headaches and musculoskeletal pain where multiple pain mechanisms coexist [2] [4] [8]. The formulation demonstrates the core principle of multimodal analgesia—enhanced efficacy through complementary pharmacodynamics with potential reduction in individual agent-related adverse effects [3] [6] [9].

Historical Development of Combination Analgesics

The development of combination analgesics like Syndol reflects a therapeutic evolution responding to significant gaps in pain management:

  • Early combination strategies (1950s-1970s): Initial combinations focused on pairing opioids with non-opioid analgesics (e.g., aspirin with codeine) to leverage complementary mechanisms. These formulations addressed the limitations of monotherapy for moderate pain but carried significant side effect burdens [7].
  • The neuropharmacology era (1980s-1990s): Advances in understanding pain pathophysiology led to combinations incorporating adjuvants targeting specific pain mechanisms. Syndol's original formulation (paracetamol, codeine, caffeine, doxylamine) exemplified this approach by adding antihistamine-mediated muscle relaxation and caffeine-mediated potentiation to the core analgesic combination [4] [10].
  • Modern reformulation challenges: Regulatory concerns regarding antihistamine-related sedation and codeine dependence potential led to the introduction of Syndol Headache Relief (without doxylamine). This reformulation reflects ongoing efforts to balance efficacy with safety in OTC analgesics while maintaining multimodal efficacy [8] [10].

Table 2: Evolution of Syndol Formulations

EraFormulationKey ComponentsTherapeutic Rationale
Original (1980s)Syndol OriginalParacetamol 450mg, Codeine 10mg, Caffeine 30mg, Doxylamine 5mgQuadruple-action: analgesia + opioid + stimulation + muscle relaxation
Reformulated (Current)Syndol Headache ReliefParacetamol 500mg, Codeine 8mg, Caffeine 30mgTriple-action: reduced sedation risk while maintaining analgesic synergy

The historical trajectory of Syndol parallels broader trends in analgesic development, where combination products emerged as practical solutions to the persistent challenge of inadequate pain control with single agents. This development occurred against a backdrop of limited innovation in novel analgesic mechanisms—despite exponential growth in pain research publications since the 1960s, few truly novel analgesic classes have reached clinical practice. Combination formulations like Syndol represent a pragmatic response to this innovation gap, leveraging known pharmacological synergies to enhance therapeutic outcomes [7] [9].

Syndol's Role in Pain Management Paradigms

Syndol occupies a distinct position within contemporary pain management frameworks:

  • Stepped-care approach: Positioned as second-line therapy for acute moderate pain when first-line monotherapies (paracetamol, NSAIDs) prove inadequate. This aligns with analgesic ladder principles adapted for acute pain [8] [10].
  • Opioid-sparing strategy: Contains a low-dose opioid component (codeine 8-10mg) within a multimodal formulation, potentially reducing total opioid exposure compared to codeine monotherapy. This addresses concerns regarding opioid overutilization while providing enhanced analgesia [6] [9].
  • Bridging therapy: Serves as an interim option between simple analgesics and stronger prescription opioids, potentially reducing unnecessary escalation to potent opioids in ambulatory care settings [9] [10].

Table 3: Syndol Positioning in Contemporary Pain Management

Pain Management ApproachSyndol's RoleClinical Rationale
Multimodal AnalgesiaFixed-dose combination agentSimultaneously targets multiple pain mechanisms
Enhanced Recovery After Surgery (ERAS)Ambulatory postoperative optionProvides opioid-containing analgesia without requiring inpatient resources
Opioid Risk MitigationReduced-dose opioid componentLower codeine content than monotherapy formulations
Self-Management of Acute PainPharmacist-supervised OTC optionAccessible management for acute exacerbations of chronic conditions

Syndol demonstrates particular clinical utility in specific pain syndromes:

  • Tension-type headaches: The original formulation's muscle relaxant properties (doxylamine) potentially address peripheral muscle contraction while central components modulate pain perception [4] [8].
  • Acute musculoskeletal pain: Multimodal targeting provides comprehensive coverage for nociceptive and inflammatory components [4] [10].
  • Breakthrough pain in chronic conditions: Offers short-term rescue medication for patients with underlying pain disorders experiencing acute exacerbations [8] [10].

The formulation exemplifies the principle of "rational polypharmacy" in analgesia, where components are selected based on complementary mechanisms rather than convenience combinations. This pharmacological strategy aligns with contemporary approaches to perioperative and trauma pain management, where multimodal protocols reduce reliance on high-dose opioids while improving pain control [3] [6] [9]. Syndol's accessibility as a pharmacy-supervised medication provides a structured approach to self-managed analgesia within established clinical guidelines for appropriate use duration and indication-specific application [8] [10].

Properties

CAS Number

79953-81-4

Product Name

Syndol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;butanedioic acid;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine;N-(4-hydroxyphenyl)acetamide;phosphoric acid;1,3,7-trimethylpurine-2,6-dione

Molecular Formula

C55H71N8O16P

Molecular Weight

1131.2 g/mol

InChI

InChI=1S/C18H21NO3.C17H22N2O.C8H10N4O2.C8H9NO2.C4H6O4.H3O4P/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;1-6(10)9-7-2-4-8(11)5-3-7;5-3(6)1-2-4(7)8;1-5(2,3)4/h3-6,11-13,17,20H,7-9H2,1-2H3;4-12H,13-14H2,1-3H3;4H,1-3H3;2-5,11H,1H3,(H,9,10);1-2H2,(H,5,6)(H,7,8);(H3,1,2,3,4)/t11-,12+,13-,17-,18-;;;;;/m0...../s1

InChI Key

MYMDPRKBDNPRSG-YYWUANBLSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)O.CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(CC(=O)O)C(=O)O.OP(=O)(O)O

Synonyms

Syndol

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)O.CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(CC(=O)O)C(=O)O.OP(=O)(O)O

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)O.CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(CC(=O)O)C(=O)O.OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.